molecular formula C22H18N4O2 B14373494 3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one

3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one

Cat. No.: B14373494
M. Wt: 370.4 g/mol
InChI Key: VTFKDRUWBMVMNX-LHLOQNFPSA-N
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Description

3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as a quinoxaline derivative, under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives.

Scientific Research Applications

3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, with a simpler structure.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position.

    6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at the 6 and 7 positions.

Uniqueness

3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the anilino and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to simpler quinoxaline derivatives.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C22H18N4O2/c1-28-19-14-8-5-11-16(19)20(26-25-15-9-3-2-4-10-15)21-22(27)24-18-13-7-6-12-17(18)23-21/h2-14,25H,1H3,(H,24,27)/b26-20+

InChI Key

VTFKDRUWBMVMNX-LHLOQNFPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4NC3=O

Canonical SMILES

COC1=CC=CC=C1C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

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